methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H24FN3O5S and its molecular weight is 425.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochemistry and Photostability
Research has examined the photochemical behavior of similar compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, in aqueous solutions. These studies are crucial for understanding the photostability and photo-induced reactions, which can affect the utility and safety of the compound in various applications (Mella, Fasani, & Albini, 2001).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of compounds similar to the one . For instance, the synthesis and antimicrobial activities of derivatives like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[chloro/1-piperazinyl/4-methyl-1-piperazinyl/4-ethyl-1-piperazinyl/ 4-hydroxyethyl-l-piperazinyl/imidazolyl/morpholinyl]-3[N-(substituted phenyl amino) carbonyl]quinoline have been explored (Patel, Patel, & Chauhan, 2007).
Synthesis and Structural Studies
There is significant research into the synthesis of various derivatives and structural analysis. This includes examining the crystal structures and molecular conformations of compounds with similar structures, which is important for understanding their interactions and behaviors in different environments (Li et al., 2006).
Photophysical Properties
The photophysical properties of related compounds, such as norfloxacin and its derivatives, have been studied. This includes examining the role of different molecular groups in the behavior of the quinoline ring, which is vital for applications in photodynamic therapy and as diagnostic tools (Cuquerella, Miranda, & Bosca, 2006).
Biomedical Imaging and Sensing
Research into carbon dots modified with similar compounds has shown potential applications in biomedical imaging and as sensors. These studies are crucial for developing new diagnostic tools and theranostic agents (Espina-Casado et al., 2021).
Fluorescent Probes and Inhibitors
Compounds like 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine have been used as fluorescent probes and inhibitors, particularly in studying protein kinase C. This has implications in both biological research and potential therapeutic applications (Hagiwara et al., 1988).
Antibacterial Agent Synthesis
The synthesis of new derivatives with antibacterial properties, such as isothiazoloquinolones, has been an area of focus. This research is essential for developing new antibiotics and understanding their mechanisms of action (Hashimoto et al., 2007).
Properties
IUPAC Name |
methyl 1-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O5S/c1-28-19(25)23-7-6-13-2-3-14(20)12-16(13)17(23)18(24)21-8-10-22(11-9-21)29(26,27)15-4-5-15/h2-3,12,15,17H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGWEHMRBGPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)N3CCN(CC3)S(=O)(=O)C4CC4)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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